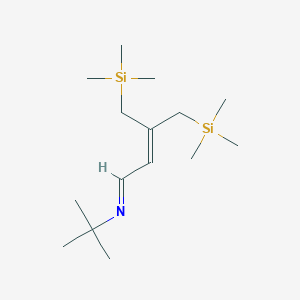

(Ethylthio)trimethylsilane

Übersicht

Beschreibung

(Ethylthio)trimethylsilane is a compound that is related to various trimethylsilane derivatives used in organic synthesis. While the provided papers do not directly discuss (Ethylthio)trimethylsilane, they do provide insights into the reactivity and applications of trimethylsilane derivatives in the synthesis of complex molecules. For instance, these derivatives are used in intramolecular cyclization reactions to synthesize guaianolide-type α-methylene γ-lactones , in the construction of polyethers with cyano side chains , and in the formation of organosilicon compounds through reactions with lithium metal and sulfur .

Synthesis Analysis

The synthesis of trimethylsilane derivatives can involve various strategies, such as intramolecular cyclization of allyltrimethylsilane with acid chloride to produce guaianolide-type lactones , or the reaction of dialdehydes with alkylene bis(trimethylsilyl) ethers and cyanotrimethylsilane to create polyethers . Additionally, the reaction of bromovinyltrimethylsilane with lithium metal can yield lithium reagents that can be trapped with trimethylchlorosilane . These methods demonstrate the versatility of trimethylsilane derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of trimethylsilane derivatives can be complex and is often determined using X-ray diffraction analysis. For example, an X-ray study was carried out on a compound resulting from the reaction of trimethylvinylsilane with sulfur in the presence of iron carbonyl . The molecular structure of sodium cis-tetraethyltetrasiloxanolate, a related compound, was also determined by X-ray diffraction analysis . These studies are crucial for understanding the three-dimensional arrangement of atoms within these molecules.

Chemical Reactions Analysis

Trimethylsilane derivatives participate in a variety of chemical reactions. They can undergo cyclization reactions to form lactones with specific stereochemistry , and they can react with dialdehydes and cyanotrimethylsilane to synthesize polyethers with functional side chains . The reactivity of these derivatives with lithium metal and their subsequent trapping with trimethylchlorosilane is another example of their chemical versatility . The reaction with elemental sulfur in the presence of iron carbonyl compounds leads to the formation of organosilicon compounds with sulfur-containing ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of trimethylsilane derivatives are influenced by their molecular structure and the functional groups they contain. For instance, the synthesis of mesomorphic cyclotetrasiloxanes containing alkyl groups demonstrates the potential for these compounds to exhibit liquid crystalline properties . The reactivity of trimethylsilane derivatives with various reagents, such as acid chlorides, dialdehydes, lithium metal, and sulfur, indicates a broad range of chemical properties that can be exploited in synthetic applications [1-4].

Wissenschaftliche Forschungsanwendungen

Electronics and Material Science : Trimethylsilane-based PECVD (Plasma Enhanced Chemical Vapor Deposition) processes utilize organosilicon gases like trimethylsilane to deposit thin dielectric films. These films are crucial in multilevel metal interconnection schemes for advanced electronic devices, enhancing circuit performance (Loboda, 1999).

Organic Chemistry and Synthesis : Trimethylsilanes, including derivatives like (ethylthio)trimethylsilane, serve as stable organometallics in synthetic chemistry. They are used as carbanion equivalents for various synthesis reactions, performed at room temperature without specialized precautions (Das & O’Shea, 2014).

Chemical Vapor Deposition (CVD) : In hot-wire CVD processes, trimethylsilane's reaction chemistry is altered by varying pressures, leading to the formation of small hydrocarbon molecules like methane, acetylene, and ethene. This is pivotal in material science for creating specific molecular structures (Toukabri & Shi, 2013).

Catalysis in Organic Reactions : Aryltrimethylsilanes, similar to (ethylthio)trimethylsilane, are used in gold-catalyzed oxidative coupling reactions. They offer advantages like reduced byproduct formation and facilitate intramolecular coupling, significant in organic synthesis (Brenzovich, Brazeau, & Toste, 2010).

Energy Storage Technologies : Novel silane compounds, which may include derivatives like (ethylthio)trimethylsilane, are investigated as potential electrolyte solvents in lithium-ion batteries. These compounds show promise in enhancing battery performance and longevity (Amine et al., 2006).

Polymer Science : In polymer synthesis, trimethylsilanes are used to protect functional groups during reactions, such as in Grignard syntheses. This offers a versatile approach to creating a wide range of polymer structures (Eaborn, Thompson, & Walton, 1967).

Environmental Chemistry : Trimethylsilane-based compounds are investigated for their role in the removal of thiocarbonylthio groups from polymers. This is important in environmental chemistry for polymer degradation and recycling (Chong, Moad, Rizzardo, & Thang, 2007).

Safety And Hazards

(Ethylthio)trimethylsilane is a highly flammable liquid and vapor . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . It’s recommended to use only non-sparking tools and to take precautionary measures against static discharges . Contact with eyes, skin, or clothing should be avoided, as well as ingestion and inhalation .

Eigenschaften

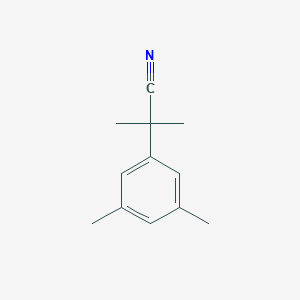

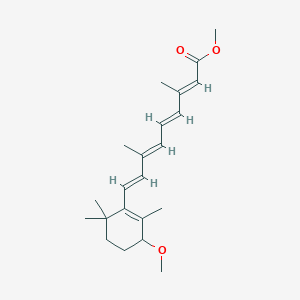

IUPAC Name |

ethylsulfanyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14SSi/c1-5-6-7(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXAFQWICVBBXMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369908 | |

| Record name | (Ethylthio)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Ethylthio)trimethylsilane | |

CAS RN |

5573-62-6 | |

| Record name | (Ethylthio)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Ethylthio)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(Bromomethyl)-5-methylphenyl]-2-methylpropanenitrile](/img/structure/B125084.png)